![molecular formula C10H7Cl2N3OS B6111229 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone](/img/structure/B6111229.png)
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, also known as DCTH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic and biological applications. DCTH is a derivative of thiosemicarbazide, a compound that has been extensively studied for its antimicrobial, antitumor, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. In oncology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has also been studied for its potential use as a radioprotective agent, which can reduce the harmful effects of radiation therapy on healthy tissues. In neurology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have neuroprotective effects against oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been studied for its antimicrobial and antiviral properties, particularly against drug-resistant strains of bacteria and viruses.
Wirkmechanismus
The mechanism of action of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and iron, which are essential for various biological processes. The complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. In neurology, the complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may prevent the accumulation of amyloid-beta plaques and alpha-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, the complexation of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone with metal ions may interfere with the enzymatic activity of bacterial and viral proteins, leading to their inhibition.
Biochemical and Physiological Effects
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have various biochemical and physiological effects, depending on the type of cells and tissues it interacts with. In cancer cells, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In healthy cells, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to have antioxidant and anti-inflammatory effects, which can protect against oxidative stress and inflammation. In neurology, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's diseases. In infectious diseases, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to inhibit the growth of bacterial and viral pathogens, particularly those that are resistant to conventional antibiotics and antivirals.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be easily synthesized in the lab using standard organic chemistry techniques, and its purity can be confirmed by various spectroscopic and analytical methods. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone also requires further studies to determine its optimal dosage and administration routes for different therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone, including its optimization as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are needed to elucidate the mechanism of action of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone and its interaction with metal ions and biological molecules. The development of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of interest. Moreover, the use of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone in combination with other therapeutic agents, such as chemotherapeutic drugs and immunomodulators, may enhance its efficacy and reduce its adverse effects. The potential use of 2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone as a diagnostic tool for cancer and infectious diseases is also an area of research that warrants further investigation.
Synthesemethoden
2,3-dichlorobenzaldehyde (4-oxo-1,3-thiazolidin-2-ylidene)hydrazone can be synthesized by the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The reaction yields a yellow crystalline compound that can be purified by recrystallization from ethanol. The purity of the compound can be confirmed by melting point determination, elemental analysis, and spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
(2Z)-2-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3OS/c11-7-3-1-2-6(9(7)12)4-13-15-10-14-8(16)5-17-10/h1-4H,5H2,(H,14,15,16)/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVFJXBVGNPXTH-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C(=CC=C2)Cl)Cl)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=C(C(=CC=C2)Cl)Cl)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.